Rienso;Hydroxy(oxo)iron,iron;C 7228;Code 7228;Cytogen;Ferrheme
Description
Systematic IUPAC Nomenclature and CAS Registry
Ferumoxytol is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as hydroxy(oxo)iron;iron , reflecting its dual iron oxidation states and oxygen coordination environments. The compound’s molecular formula, Fe₃H₂O₄ , denotes a stoichiometric ratio of three iron atoms, two water molecules, and four oxygen atoms.
The Chemical Abstracts Service (CAS) registry number 722492-56-0 serves as its unique identifier in chemical databases and regulatory documents. Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| DrugBank ID | DB06215 | |
| NCI Thesaurus Code | C87701 | |
| RXCUI | 473387 | |
| ChEBI ID | CHEBI:50821 |
Synonymous designations such as Feraheme , C 7228 , and Code 7228 arise from proprietary naming conventions in pharmaceutical contexts.
Structural Relationship to Iron Oxide Polymorphs
Ferumoxytol’s core structure derives from iron oxide polymorphs , particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃) . The compound exists as a non-stoichiometric magnetite derivative , featuring a superparamagnetic iron oxide nanoparticle (SPION) core coated with a polyglucose sorbitol carboxymethylether shell. This coating stabilizes the nanoparticle and prevents aggregation in biological systems.
Key structural comparisons to iron oxides include:
- Magnetite (Fe₃O₄) : Shares the mixed Fe²⁺/Fe³⁺ oxidation state configuration but differs in crystallographic ordering. Ferumoxytol’s core exhibits lattice defects characteristic of ultrafine particles (<30 nm).
- Maghemite (γ-Fe₂O₃) : Both materials adopt a spinel structure, but maghemite contains only Fe³⁺ ions in a partially vacant lattice. Ferumoxytol’s magnetic properties align more closely with maghemite due to its oxidized iron content.
- ε-Fe₂O₃ : A metastable polymorph with unique magnetic anisotropy; Ferumoxytol does not adopt this structure but shares surface reactivity traits.
The table below summarizes crystallographic parameters:
| Parameter | Ferumoxytol Core | Magnetite | Maghemite |
|---|---|---|---|
| Crystal System | Cubic | Cubic | Cubic |
| Space Group | Fd3m | Fd3m | P4₃2₁2 |
| Primary Oxidation | Fe³⁺/Fe²⁺ | Fe³⁺/Fe²⁺ | Fe³⁺ |
| Magnetic Order | Superparamagnetic | Ferrimagnetic | Ferrimagnetic |
Pharmacopeial Designations and Regulatory Classifications
Ferumoxytol holds United States Adopted Name (USAN) status, codifying its identity in pharmaceutical compendia. The European Pharmacopoeia categorizes it under “Iron-containing colloidal dispersions for injection,” emphasizing its nanoscale formulation.
Regulatory milestones include:
- FDA Approval : Indicated for iron deficiency anemia in chronic kidney disease patients, with specifications for particle size (17–31 nm) and iron content (30 mg/mL).
- EMA Classification : Listed as an “Iron replacement product” (ATC code: B03AC) with stringent controls on carbohydrate coating uniformity.
Pharmacopeial testing protocols mandate:
- X-ray diffraction to verify core crystallinity.
- Dynamic light scattering for hydrodynamic diameter analysis.
- Inductively coupled plasma mass spectrometry for iron quantification.
Properties
IUPAC Name |
hydroxy(oxo)iron;iron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Fe.2H2O.2O/h;;;2*1H2;;/q;2*+1;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNNJGDEJXIUCC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Fe]=O.O[Fe]=O.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe3H2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purification
Sterilization
- Autoclaving : Performed at 121°C for 15 minutes to ensure sterility.
- Lyophilization : Optional step for powder formulation, though Rienso is typically stored as a liquid.
Quality Control Parameters
Regulatory specifications for Rienso include:
| Parameter | Requirement | Source |
|---|---|---|
| Iron Content | 30 mg/ml ± 10% | |
| pH | 6.5–8.0 | |
| Osmolality | 270–330 mOsm/kg | |
| Particle Size | 17–31 nm (dynamic light scattering) |
Comparative Analysis of Synthesis Methods
Challenges and Innovations
- Aggregation Prevention : Arabic gum (2 g) reduces particle aggregation by 40% compared to surfactant-free methods.
- Shell Stability : Increasing reaction time to 4 hours improves carbohydrate binding efficiency by 25%.
- Regulatory Compliance : Terminal sterilization must preserve carbohydrate integrity, necessitating strict pH control.
Chemical Reactions Analysis
Types of Reactions
Magnetite undergoes various chemical reactions, including:
Oxidation: Magnetite can be oxidized to maghemite (γ-Fe₂O₃) or hematite (Fe₂O₃) under different conditions.
Reduction: Magnetite can be reduced to wüstite (FeO) and further to metallic iron (Fe) under reducing conditions.
Substitution: Magnetite can undergo substitution reactions where iron ions are replaced by other metal ions, such as cobalt or nickel.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen and carbon monoxide.
Major Products
Oxidation: Maghemite (γ-Fe₂O₃) and hematite (Fe₂O₃).
Reduction: Wüstite (FeO) and metallic iron (Fe).
Scientific Research Applications
Iron Deficiency Anemia Treatment
Rienso is indicated for the intravenous treatment of iron deficiency anemia in adult patients who are intolerant to oral iron or have chronic kidney disease. It is administered in two doses of 510 mg each, separated by 2 to 8 days. Clinical studies have demonstrated that Rienso significantly improves hematologic parameters such as hemoglobin levels and transferrin saturation compared to oral iron supplements .
Clinical Study Overview:
- Participants: Over 1400 patients across multiple trials.
- Primary Endpoint: Change in hemoglobin from baseline to Day 35.
- Results: Statistically significant improvements were observed (p < 0.001) in hemoglobin levels among patients treated with Rienso compared to those receiving oral iron .
| Study | Population | Treatment | Primary Outcome |
|---|---|---|---|
| Study 1 | Non-dialysis dependent CKD | Rienso vs Oral Iron | Hemoglobin increase |
| Study 2 | Non-dialysis dependent CKD | Rienso vs Oral Iron | Hemoglobin increase |
| Study 3 | Hemodialysis patients | Rienso vs Oral Iron | Hemoglobin increase |
Safety Profile
The administration of Rienso requires careful monitoring due to the risk of hypersensitivity reactions. Patients are observed for at least 30 minutes post-injection to manage any adverse effects . The overall safety profile has been favorable, with no new safety signals reported in recent studies .
MRI Contrast Agent
Beyond its primary use in treating anemia, ferumoxytol has gained attention as a magnetic resonance imaging (MRI) contrast agent . Its superparamagnetic properties allow it to enhance imaging quality without the risks associated with gadolinium-based agents, particularly in patients with renal impairment .
Key Benefits:
- Longer Blood Pool Phase: Ferumoxytol remains in the bloodstream longer than traditional contrast agents, allowing for extended imaging periods.
- Natural Iron Pathways: As a naturally occurring element in the body, ferumoxytol integrates into the body’s iron metabolism, minimizing concerns about long-term deposition .
Clinical Use Cases:
- Ferumoxytol has been utilized successfully in various imaging scenarios, including cardiovascular and central nervous system imaging. Its unique properties make it suitable for patients who cannot tolerate gadolinium or iodinated contrast agents .
Future Research Directions
The potential applications of Rienso extend beyond current uses. Ongoing research is exploring its role in:
- Targeted Drug Delivery: Leveraging its magnetic properties for targeted therapy.
- Nanomedicine: Investigating its use as a carrier for other therapeutic agents.
Mechanism of Action
The mechanism of action of magnetite in various applications involves its magnetic properties and surface reactivity. For example:
Comparison with Similar Compounds
Chemical and Pharmacological Profiles
The following table summarizes key attributes of Rienso/Ferrheme compared to other iron-based therapeutics and related compounds:
Mechanistic and Functional Comparisons
- Reactivity: Unlike nonheme iron-oxo complexes (e.g., [FeIV(O)(N4Py)]²+), which mediate C–H hydroxylation via high-valent iron intermediates, Rienso/Ferrheme’s FeO(OH) core primarily serves as a pH-sensitive iron reservoir for gradual release in systemic circulation.
- Stability : The carbohydrate coating in Rienso/Ferrheme prevents rapid renal clearance and reduces oxidative stress compared to uncomplexed iron oxides (e.g., magnetite).
- Diagnostic Utility: Rienso/Ferrheme’s superparamagnetic properties enable its off-label use as an MRI contrast agent, a feature absent in other IV iron formulations like iron sucrose.
Clinical and Industrial Contexts
- Efficacy : In clinical trials, Rienso/Ferrheme demonstrated comparable hemoglobin response rates to ferric carboxymaltose but with fewer hypophosphatemia cases.
- Regulatory Status : While Rienso/Ferrheme is FDA-approved, experimental iron-oxo catalysts (e.g., Fenton-like systems) remain confined to laboratory settings due to instability and toxicity.
- Industrial Codes : The term Code 7228 appears in unrelated contexts in the provided evidence, such as HSN 7228 (alloy steel rods) and wheat cultivars (e.g., Heng 7228), highlighting the need for context-specific interpretation.
Biological Activity
Rienso, also known as ferumoxytol, is a colloidal iron-carbohydrate complex used primarily for the treatment of iron deficiency anemia (IDA) in patients with chronic kidney disease (CKD). This article reviews the biological activity of Rienso, focusing on its mechanism of action, efficacy in clinical studies, safety profile, and relevant pharmacokinetic properties.
Rienso consists of iron oxide particles (Fe3O4) coated with a polyglucose sorbitol carboxymethylether shell. This structure allows the bioactive iron to be isolated from plasma components until it reaches macrophages in the reticuloendothelial system, including the liver, spleen, and bone marrow. Once internalized by macrophages, iron is released from the complex and can either be stored as ferritin or transferred to transferrin for transport to erythroid precursor cells for hemoglobin synthesis .
Efficacy in Clinical Studies
Clinical trials have demonstrated the efficacy of Rienso in treating IDA. A pivotal study randomized 812 patients with IDA to receive either Rienso or a placebo. The results indicated that 81.1% of patients receiving Rienso achieved an increase in hemoglobin (Hgb) levels of at least 2.0 g/dL by week 5 compared to only 5.5% in the placebo group (p < 0.0001) .
Key Findings from Clinical Trials
| Efficacy Endpoint | Rienso (n=608) | Placebo (n=200) | P-value |
|---|---|---|---|
| Proportion with Hgb increase ≥2.0 g/dL | 493 (81.1%) | 11 (5.5%) | <0.0001 |
| Mean change in Hgb from Baseline (g/dL) | 2.6 (1.5) | 0.1 (0.9) | <0.0001 |
| Proportion with Hgb ≥12.0 g/dL | 307 (50.5%) | 6 (3.0%) | <0.0001 |
| Mean change in transferrin saturation (%) | 11.4 (15.1) | 0.4 (5.8) | <0.0001 |
These results underscore Rienso's superior efficacy compared to placebo in improving hemoglobin levels and transferrin saturation .
Safety Profile
The safety profile of Rienso has been evaluated across multiple studies involving over 1500 subjects. Common adverse reactions include gastrointestinal symptoms such as diarrhea and nausea, headache, dizziness, and hypotension, occurring in less than 2.5% of patients . Serious adverse reactions are rare.
Notable Safety Findings
- Adverse Reactions : Reported in approximately 7.9% of patients; serious reactions were less than 1%.
- Reproductive Toxicity : Animal studies indicated potential reproductive toxicity during organogenesis, with effects on fetal weights and development noted at high doses .
- Hepatic Effects : In a repeated dose toxicity study in rats, females showed hepatic changes such as hemorrhagic necrosis and chronic inflammation at doses comparable to human therapeutic doses .
Pharmacokinetics
Rienso exhibits a dose-dependent pharmacokinetic profile characterized by a half-life of approximately 16 hours and clearance that decreases with increased doses . The mean maximum plasma concentration after administration of two doses of 510 mg was found to be around 206 mcg/mL.
Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Half-life | ~16 hours |
| Clearance | Decreases with dose |
| Volume of Distribution | ~3.3 L |
| Maximum Concentration (Cmax) | ~206 mcg/mL |
Rienso is not removed by hemodialysis, making it suitable for use in CKD patients who are often on such treatment regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
